

Dolutegravir-d5: A Technical Guide to Analysis and Specifications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for **Dolutegravir-d5**, a deuterated analog of the potent antiretroviral agent Dolutegravir. **Dolutegravir-d5** is primarily utilized as an internal standard in pharmacokinetic and analytical studies to ensure the precise quantification of Dolutegravir in biological matrices. [1][2][3][4] This document outlines the key specifications, analytical methodologies for its characterization, and a summary of the mechanism of action of its non-deuterated counterpart.

Certificate of Analysis and Specifications

A certificate of analysis for **Dolutegravir-d5** provides critical information regarding its identity, purity, and physical properties. While specific values may vary between batches and suppliers, the following tables summarize the typical specifications and physicochemical properties for **Dolutegravir-d5**.

General Specifications



Parameter	Specification
Chemical Name	(4R,12aS)-N-((2,4-difluorophenyl-3,5,6-d3)methyl-d2)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][5]oxazine-9-carboxamide
CAS Number	2249814-82-0
Molecular Formula	C20H14D5F2N3O5
Molecular Weight	424.4 g/mol [1][6]
Isotopic Purity	≥99% deuterated forms (d1-d5)

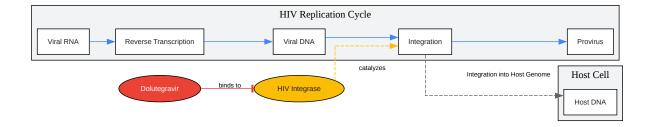
Physicochemical Properties

Property	Value
Appearance	A solid
Solubility	DMF: 5 mg/ml, DMSO: 2.5 mg/ml, Ethanol: Slightly Soluble[1][2][3]
Storage	Store at -20°C

Mechanism of Action of Dolutegravir

Dolutegravir is a highly effective antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[7][8] Its mechanism of action is centered on the inhibition of the HIV integrase enzyme, which is essential for the replication of the virus.[7][9] By binding to the active site of the integrase enzyme, Dolutegravir blocks the crucial strand transfer step, a process necessary for the integration of viral DNA into the host cell's genome.[7][9] This inhibition of viral DNA integration effectively halts the HIV replication cycle.[7]





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Dolutegravir's Inhibition of HIV Integrase

Experimental Protocols for Quantification

The quantification of Dolutegravir in biological samples, such as plasma or hair, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with **Dolutegravir-d5** serving as an internal standard to ensure accuracy and precision.[10]

Sample Preparation: Extraction from Biological Matrix

A common method for extracting Dolutegravir from a biological matrix involves protein precipitation.

- To 100 μL of plasma sample, add an appropriate amount of **Dolutegravir-d5** internal standard solution.
- Add a protein precipitating agent, such as acetonitrile.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- · Collect the supernatant for analysis.

LC-MS/MS Analysis



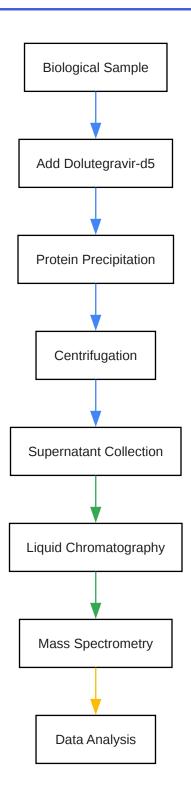
The extracted sample is then analyzed by LC-MS/MS. The following is a representative protocol.

- · Liquid Chromatography (LC):
 - Column: A C8 or C18 reverse-phase analytical column is typically used.[11]
 - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 50 mmol/L formic acid and 50 mmol/L ammonium acetate in water) and an organic phase (e.g., 100% acetonitrile) is common.[11]
 - Flow Rate: A flow rate of around 0.3 mL/min is often employed.[11]
 - Injection Volume: Typically 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Dolutegravir and **Dolutegravir-d5** are monitored.

UV-Visible Spectroscopy

UV-Visible spectroscopy can also be used for the analysis of Dolutegravir sodium. The UV spectrum of Dolutegravir in methanol typically shows a maximum absorbance at around 260 nm.[12] A UV spectrophotometric method has been developed for its estimation in tablet dosage form, with linearity observed in the concentration range of 5-35 µg/mL.[12]





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LC-MS/MS Analytical Workflow



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